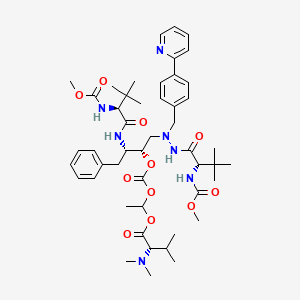

HIV-1 protease-IN-4

Description

Properties

Molecular Formula |

C48H69N7O11 |

|---|---|

Molecular Weight |

920.1 g/mol |

IUPAC Name |

1-[(2S,3S)-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-1-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-yl]oxycarbonyloxyethyl (2S)-2-(dimethylamino)-3-methylbutanoate |

InChI |

InChI=1S/C48H69N7O11/c1-30(2)38(54(10)11)43(58)64-31(3)65-46(61)66-37(36(27-32-19-15-14-16-20-32)50-41(56)39(47(4,5)6)51-44(59)62-12)29-55(53-42(57)40(48(7,8)9)52-45(60)63-13)28-33-22-24-34(25-23-33)35-21-17-18-26-49-35/h14-26,30-31,36-40H,27-29H2,1-13H3,(H,50,56)(H,51,59)(H,52,60)(H,53,57)/t31?,36-,37-,38-,39+,40+/m0/s1 |

InChI Key |

GEINZDHAZWJNHM-VZCUVCCGSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)OC(=O)O[C@@H](CN(CC1=CC=C(C=C1)C2=CC=CC=N2)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)N(C)C |

Canonical SMILES |

CC(C)C(C(=O)OC(C)OC(=O)OC(CN(CC1=CC=C(C=C1)C2=CC=CC=N2)NC(=O)C(C(C)(C)C)NC(=O)OC)C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of HIV-1 Protease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the proteolytic cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation step is essential for the production of infectious virions. Inhibition of HIV-1 protease represents a cornerstone of highly active antiretroviral therapy (HAART). This document provides an in-depth technical overview of the mechanism of action of HIV-1 protease inhibitors, utilizing a representative, though not specifically named, compound "HIV-1 protease-IN-4" as a placeholder for a typical non-covalent, competitive inhibitor. We will delve into the molecular interactions, quantitative measures of efficacy, and the experimental protocols used to characterize these inhibitors.

The Role of HIV-1 Protease in the Viral Life Cycle

HIV-1 protease is an aspartyl protease that functions as a homodimer.[1][2] Each monomer contributes a catalytic aspartate residue (Asp25) to the active site.[1][2] The enzyme's primary role is to cleave the viral Gag and Gag-Pol polyproteins at specific sites, a process indispensable for the assembly of mature, infectious viral particles.[1][3] Without the action of HIV-1 protease, the newly produced virions are immature and non-infectious, effectively halting the spread of the virus.[1]

Signaling Pathway of HIV-1 Maturation

Caption: HIV-1 maturation pathway.

Mechanism of Action of HIV-1 Protease Inhibitors

HIV-1 protease inhibitors are designed to mimic the transition state of the natural peptide substrates of the enzyme.[1] They are competitive inhibitors that bind tightly to the active site of the protease, preventing the cleavage of the Gag and Gag-Pol polyproteins.

The active site of the dimeric HIV-1 protease contains a pair of aspartate residues (Asp25 and Asp25').[2] In the catalytic mechanism, one aspartate acts as a general base to activate a water molecule, which then attacks the carbonyl carbon of the scissile peptide bond of the substrate.[4] The other aspartate residue acts as a general acid, protonating the nitrogen of the peptide bond to facilitate cleavage.[4]

HIV-1 protease inhibitors, such as our representative compound "this compound," are designed with a non-cleavable isostere that mimics the tetrahedral intermediate of the peptide bond hydrolysis. This allows the inhibitor to bind with high affinity to the active site, effectively blocking substrate access and inactivating the enzyme.

Visualizing the Inhibition Mechanism

Caption: Competitive inhibition of HIV-1 protease.

Quantitative Assessment of Inhibitor Potency

The efficacy of HIV-1 protease inhibitors is quantified using several key parameters. These values are crucial for comparing the potency of different compounds and for guiding drug development efforts.

| Parameter | Description | Typical Value Range | Reference Compound Example |

| IC50 (nM) | The half maximal inhibitory concentration, representing the concentration of inhibitor required to reduce the activity of the enzyme by 50%. | 0.1 - 100 | Inhibitor 16f : 42 nM[5], Inhibitor 34b : 0.32 nM[6] |

| EC50 (µM) | The half maximal effective concentration, indicating the concentration of a drug that gives half-maximal response in a cell-based assay. | 0.01 - 10 | An effective antiviral compound showed an EC(50) value at 1.7 microM.[7] |

| Ki (nM) | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki indicates tighter binding. | 0.01 - 10 | Not explicitly found for a specific inhibitor in the provided search results, but is a key parameter. |

| Therapeutic Index | A ratio that compares the blood concentration at which a drug becomes toxic and the concentration at which the drug is effective. | >10 | A therapeutic index of 46 was reported for a novel compound.[7] |

Experimental Protocols

The characterization of HIV-1 protease inhibitors involves a series of in vitro and cell-based assays.

In Vitro Enzyme Inhibition Assay (Fluorometric)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.[8][9] The rate of this increase is proportional to the enzyme's activity.

Protocol:

-

Reagent Preparation:

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and the HIV-1 protease solution.

-

Include a positive control (enzyme without inhibitor) and a negative control (no enzyme). A known inhibitor like Pepstatin A can be used as a reference control.[8]

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in a kinetic mode at 37°C for 1-3 hours.[8]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow for In Vitro Inhibition Assay

Caption: Workflow for a fluorometric HIV-1 protease inhibition assay.

Antiviral Activity Assay in Cell Culture

This assay evaluates the ability of an inhibitor to suppress HIV-1 replication in a cellular context.

Principle: Human T-cell lines (e.g., CEM) are infected with HIV-1 in the presence of varying concentrations of the test compound. The antiviral activity is determined by measuring a marker of viral replication, such as the production of viral antigens (e.g., p24) or the activity of reverse transcriptase in the culture supernatant.

Protocol:

-

Cell Culture and Infection:

-

Culture a susceptible T-cell line (e.g., CEM cells) in appropriate media.

-

Infect the cells with a known titer of HIV-1.

-

-

Inhibitor Treatment:

-

Immediately after infection, add the test inhibitor at a range of concentrations to the cell cultures.

-

Include a positive control (infected cells without inhibitor) and a negative control (uninfected cells).

-

-

Incubation:

-

Incubate the cultures for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).

-

-

Measurement of Viral Replication:

-

Harvest the cell culture supernatant.

-

Quantify the amount of viral p24 antigen using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Plot the percentage of inhibition of p24 production against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the EC50 value.

-

Conclusion

The inhibition of HIV-1 protease is a highly successful strategy in the clinical management of HIV/AIDS. A thorough understanding of the enzyme's mechanism and the molecular interactions with inhibitors is paramount for the design of new, more potent drugs that can overcome the challenges of drug resistance. The quantitative data and experimental protocols outlined in this guide provide a framework for the evaluation and characterization of novel HIV-1 protease inhibitors. The continued application of these principles will be essential in the ongoing effort to develop next-generation antiretroviral therapies.

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and biological evaluation of new HIV-1 protease inhibitors with purine bases as P2-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel 4-hydroxypyrone derivatives as HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

Unraveling "HIV-1 Protease-IN-4": A Deep Dive into Dual Inhibition Strategies

A comprehensive search for a specific compound designated "HIV-1 protease-IN-4" has not yielded information on a singular, formally recognized agent with this name. It is highly probable that this nomenclature refers to an investigational dual inhibitor targeting two critical HIV-1 enzymes: the protease (PR) and integrase (IN). The "-4" likely signifies a specific compound within a series from a particular research program or publication.

This in-depth guide will, therefore, focus on the broader and highly significant field of dual HIV-1 protease and integrase inhibitors. We will explore the rationale behind their development, common synthetic strategies, and the experimental protocols employed to evaluate their efficacy. This information is curated for researchers, scientists, and drug development professionals actively engaged in the fight against HIV/AIDS.

The Rationale for Dual Inhibition: A Multi-pronged Attack on HIV-1

The human immunodeficiency virus type 1 (HIV-1) relies on several key enzymes for its replication.[1] HIV-1 protease is essential for the maturation of newly formed virus particles, cleaving large polyproteins into functional viral proteins.[1][2] Integrase is responsible for inserting the viral DNA into the host cell's genome, a crucial step for establishing a persistent infection.[3][4]

The development of inhibitors for both these enzymes has been a cornerstone of successful highly active antiretroviral therapy (HAART).[5][6] However, the emergence of drug-resistant viral strains necessitates the continuous development of novel therapeutic agents.[7] Dual inhibitors, which target both protease and integrase simultaneously, offer several potential advantages:

-

Higher Genetic Barrier to Resistance: The virus would need to acquire mutations in two separate genes to overcome the drug's effect, a less probable event than developing resistance to a single-target agent.[7]

-

Improved Adherence: Combining two mechanisms of action into a single molecule can simplify treatment regimens, potentially leading to better patient compliance.

-

Reduced Pill Burden: A single dual-action drug could replace two separate medications.

-

Potential for Novel Pharmacophores: The design of dual inhibitors can lead to the discovery of new chemical scaffolds with unique binding modes.

Designing Dual HIV-1 Protease and Integrase Inhibitors

The design of dual inhibitors is a challenging endeavor that requires a deep understanding of the structural biology of both target enzymes. The active sites of HIV-1 protease and integrase have distinct topologies and chemical environments.

HIV-1 Protease: This enzyme is a C2-symmetric homodimer, with each 99-amino acid monomer contributing a catalytic aspartate residue (Asp25) to the active site.[1][8] The active site is a relatively hydrophobic tunnel-like cavity.[8] Inhibitors are typically designed to mimic the transition state of the natural substrate.[1][9]

HIV-1 Integrase: The catalytic core domain of integrase contains a conserved D,D-35-E motif that coordinates two divalent metal ions (typically Mg2+), which are essential for its catalytic activity.[3] Inhibitors of integrase often contain a metal-chelating pharmacophore that binds to these metal ions in the active site.[3]

Successful dual inhibitor design often involves linking known pharmacophores for each enzyme via a suitable linker or identifying novel scaffolds that can interact with both active sites.

Synthetic Strategies and Experimental Evaluation

The synthesis of dual HIV-1 protease and integrase inhibitors involves complex multi-step organic chemistry. The specific synthetic routes are highly dependent on the chemical scaffold of the target molecule.

Once synthesized, these compounds undergo a rigorous series of in vitro and cell-based assays to determine their biological activity.

Table 1: Key Quantitative Data for Dual HIV-1 Protease and Integrase Inhibitors

| Parameter | Description | Typical Range |

| Protease Inhibition (IC50/Ki) | Concentration of the inhibitor required to reduce the activity of purified HIV-1 protease by 50% (IC50) or the inhibition constant (Ki). | Low nM to µM |

| Integrase Strand Transfer Inhibition (IC50) | Concentration of the inhibitor required to reduce the strand transfer activity of purified HIV-1 integrase by 50%. | Low nM to µM |

| Antiviral Activity (EC50) | Concentration of the inhibitor required to inhibit HIV-1 replication in cell culture by 50%. | Low nM to µM |

| Cytotoxicity (CC50) | Concentration of the inhibitor that causes a 50% reduction in the viability of host cells. | >10 µM |

| Selectivity Index (SI) | The ratio of CC50 to EC50, indicating the therapeutic window of the compound. | >100 |

Experimental Protocols

HIV-1 Protease Inhibition Assay (FRET-based)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by purified recombinant HIV-1 protease.

Methodology:

-

Reagents: Purified recombinant HIV-1 protease, a fluorogenic peptide substrate containing a cleavage site for the protease flanked by a fluorescent donor and a quencher molecule, assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol).

-

Procedure:

-

The test compound is serially diluted in DMSO and pre-incubated with HIV-1 protease in the assay buffer in a 96- or 384-well plate.

-

The reaction is initiated by the addition of the FRET substrate.

-

The fluorescence intensity is measured over time using a fluorescence plate reader (Excitation/Emission wavelengths are specific to the FRET pair used).

-

The rate of substrate cleavage is calculated from the linear portion of the fluorescence versus time curve.

-

-

Data Analysis: The percent inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration, which involves the insertion of a model viral DNA substrate into a target DNA.

Methodology:

-

Reagents: Purified recombinant HIV-1 integrase, a 5'-biotinylated viral DNA oligonucleotide substrate, a target DNA oligonucleotide, assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MnCl2 or MgCl2, 1 mM DTT).

-

Procedure:

-

The test compound is serially diluted in DMSO and pre-incubated with HIV-1 integrase in the assay buffer.

-

The viral DNA substrate is added, and the mixture is incubated to allow for 3'-processing.

-

The target DNA is added to initiate the strand transfer reaction.

-

The reaction is stopped, and the products are captured on a streptavidin-coated plate.

-

The incorporated target DNA is detected using a specific antibody or by labeling the target DNA with a reporter molecule (e.g., a fluorophore or an enzyme).

-

-

Data Analysis: The signal from the captured strand transfer product is measured. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antiviral Assay in Cell Culture

This assay determines the potency of a compound in inhibiting HIV-1 replication in a cellular context.

Methodology:

-

Cell Lines: Typically, human T-cell lines that are susceptible to HIV-1 infection are used (e.g., MT-4, CEM-SS).

-

Virus: A laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) or clinical isolates.

-

Procedure:

-

Cells are seeded in 96-well plates.

-

The test compound is serially diluted and added to the cells.

-

A known amount of HIV-1 is added to infect the cells.

-

The plates are incubated for a period of time (e.g., 3-5 days) to allow for viral replication.

-

-

Endpoint Measurement: Viral replication is quantified by measuring a viral marker, such as:

-

p24 Antigen ELISA: Measures the amount of the viral capsid protein p24 in the cell supernatant.

-

Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme in the supernatant.

-

Cell Viability/Cytotoxicity Assay: Measures the protective effect of the compound against virus-induced cell death (e.g., using MTT or MTS assays).

-

-

Data Analysis: EC50 values are calculated by plotting the percent inhibition of viral replication against the logarithm of the compound concentration. CC50 values are determined from parallel assays without virus infection.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of dual HIV-1 protease and integrase inhibitors.

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. HIV-1 Protease [earth.callutheran.edu]

- 3. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]

- 5. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. proteopedia.org [proteopedia.org]

- 9. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Properties of HIV-1 Protease and its Inhibitors

Disclaimer: The specific compound "HIV-1 protease-IN-4" is not found in publicly available scientific literature or chemical databases. It may be an internal designation for a compound not yet in the public domain. This guide will provide a comprehensive overview of the chemical principles and experimental methodologies relevant to HIV-1 protease inhibitors, using the publicly documented "HIV-1 protease-IN-1" and other structurally related inhibitors as illustrative examples.

Introduction to HIV-1 Protease as a Therapeutic Target

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1] It is an aspartyl protease responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase and integrase.[1][2] This maturation step is essential for the production of infectious virions.[1] Consequently, inhibiting the activity of HIV-1 protease is a key strategy in antiretroviral therapy, preventing the formation of mature, infectious viral particles.[1]

This guide provides a technical overview of the chemical structures, properties, and evaluation methods for inhibitors of HIV-1 protease, designed for researchers, scientists, and drug development professionals.

Chemical Structure and Properties of HIV-1 Protease Inhibitors

HIV-1 protease inhibitors are broadly classified as peptidic or non-peptidic. The latter class, to which compounds like "HIV-1 protease-IN-1" belong, has been a major focus of drug development to improve oral bioavailability and pharmacokinetic profiles.

Modern non-peptidic HIV-1 protease inhibitors are designed to mimic the transition state of the natural substrate cleavage. Key structural features often include:

-

A central hydroxyl group: This group mimics the tetrahedral intermediate of peptide bond hydrolysis and forms crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the active site of the enzyme.

-

Hydrophobic moieties: These groups occupy the hydrophobic pockets (S1, S1', S2, S2', etc.) of the enzyme's active site, contributing to high binding affinity.

-

A sulfonamide group: This is a common feature in many potent inhibitors, including the FDA-approved drug Darunavir, and contributes to strong interactions within the active site.

"HIV-1 protease-IN-1" serves as a representative example of a non-peptidic inhibitor. Its chemical structure and properties are detailed below.

Chemical Structure of HIV-1 protease-IN-1:

Caption: 2D structure of HIV-1 protease-IN-1.

Table 1: Chemical Properties of HIV-1 protease-IN-1

| Property | Value |

| IUPAC Name | (3S)-N-[(2S,3R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]morpholine-3-carboxamide |

| Molecular Formula | C₂₅H₃₅N₃O₆S |

| Molecular Weight | 505.6 g/mol |

| Canonical SMILES | CC(C)CN(C--INVALID-LINK--NC(=O)[C@@H]2COCCN2">C@HO)S(=O)(=O)C3=CC=C(C=C3)O |

| InChI Key | QSIGJISDQQMQLD-KMDXXIMOSA-N |

Quantitative Inhibitory Data

While specific inhibitory data for "HIV-1 protease-IN-1" and "IN-4" are not publicly available, data for structurally related compounds designated as "HIV-1 protease-IN-5" and "HIV-1 protease-IN-6" have been reported by commercial suppliers. These values provide a quantitative measure of their potency.

Table 2: In Vitro Inhibitory Activity of Selected HIV-1 Protease Inhibitors

| Compound | Target | IC₅₀ (nM) | Kᵢ (pM) | Reference |

| HIV-1 protease-IN-5 | HIV-1 Protease | 1.64 | - | --INVALID-LINK-- |

| HIV-1 protease-IN-6 | HIV-1 Protease | 0.021 | 4.7 | --INVALID-LINK-- |

| Darunavir | HIV-1 Protease | - | 1.6 | --INVALID-LINK-- |

| Lopinavir | HIV-1 Protease | - | 1.3-3.6 | --INVALID-LINK-- |

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency.

Mechanism of Action of HIV-1 Protease Inhibitors

HIV-1 protease inhibitors are competitive inhibitors that bind to the active site of the enzyme, preventing it from cleaving the Gag-Pol polyprotein. This process is a crucial step in the HIV life cycle, as illustrated below.

Caption: HIV life cycle and the point of intervention for protease inhibitors.

The catalytic mechanism of HIV-1 protease involves a water molecule activated by the two aspartic acid residues in the active site. This activated water molecule attacks the carbonyl carbon of the scissile peptide bond in the substrate, leading to its cleavage. Protease inhibitors, with their central hydroxyl group, mimic this transition state and bind tightly to the active site, effectively blocking substrate access.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of HIV-1 protease inhibitors.

The synthesis of complex non-peptidic inhibitors like Darunavir involves multiple steps. A generalized workflow is presented below, based on published procedures. Specific details for "HIV-1 protease-IN-1" are not publicly available.

Protocol:

-

Epoxide Opening: Start with a protected chiral epoxide. The epoxide is opened by reacting with isobutylamine to introduce one of the side chains.

-

Sulfonylation: The resulting amino alcohol is reacted with p-nitrobenzenesulfonyl chloride in the presence of a base to form the sulfonamide.

-

Reduction of Nitro Group: The nitro group on the phenylsulfonamide is reduced to an amine, typically using a reducing agent like hydrogen gas with a palladium catalyst.

-

Coupling Reaction: The amine is then coupled with a suitable activated carbonyl compound, such as a chloroformate derivative of a cyclic ether (e.g., (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol for Darunavir), to complete the inhibitor structure.

-

Purification: The final product is purified using techniques like column chromatography and recrystallization.

Caption: Generalized workflow for the synthesis of a non-peptidic HIV-1 protease inhibitor.

This assay measures the enzymatic activity of purified HIV-1 protease and the inhibitory effect of test compounds. It utilizes a synthetic peptide substrate with a fluorophore and a quencher at its ends (Fluorescence Resonance Energy Transfer or FRET).[3][4][5][6][7]

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 1 mM DTT).

-

Reconstitute purified recombinant HIV-1 protease in the assay buffer to a final concentration of approximately 25 nM.

-

Prepare a stock solution of the FRET peptide substrate (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH₂) in DMSO and dilute in assay buffer to a final concentration of 30 µM.

-

Prepare serial dilutions of the test inhibitor (e.g., "HIV-1 protease-IN-1") in DMSO, then dilute in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 40 µL of the HIV-1 protease solution.

-

Add 10 µL of the diluted inhibitor or DMSO (for control).

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the FRET substrate solution.

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in a kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Caption: Workflow for a FRET-based HIV-1 protease inhibition assay.

This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.

Protocol:

-

Cell Culture: Culture a susceptible T-cell line (e.g., MT-4 or CEM) in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Cytotoxicity Assay: First, determine the non-toxic concentration range of the test compound by incubating the cells with serial dilutions of the compound for a period equivalent to the antiviral assay (e.g., 4-5 days) and measuring cell viability (e.g., using an MTT assay).

-

Antiviral Assay:

-

Seed the T-cells in a 96-well plate.

-

Prepare serial dilutions of the test compound in culture medium.

-

Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

-

Immediately add the diluted test compound to the infected cells. Include uninfected and infected untreated controls.

-

Incubate the plate for 4-5 days at 37°C.

-

-

Quantification of Viral Replication:

-

Measure the amount of viral replication by quantifying the HIV-1 p24 antigen in the culture supernatant using an ELISA.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of p24 production for each compound concentration relative to the infected untreated control.

-

Determine the EC₅₀ (50% effective concentration) from the dose-response curve.

-

Caption: Workflow for a cell-based HIV-1 p24 antigen antiviral assay.

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. eurogentec.com [eurogentec.com]

- 6. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 7. SensoLyte® 520 HIV Protease Assay Kit Fluorimetric - 1 kit [eurogentec.com]

Technical Guide: In Vitro Efficacy of Novel HIV-1 Protease Inhibitors

Disclaimer: Extensive research did not yield specific public data for a compound designated "HIV-1 protease-IN-4." To fulfill the structural and content requirements of this request, this guide utilizes publicly available data for a representative novel and potent HIV-1 protease inhibitor, GRL-044 , as a surrogate. The methodologies and data presentation herein serve as a template for the technical analysis of such compounds.

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1] It is responsible for the proteolytic cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins, a step essential for the production of infectious virions.[1] Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). This document provides an in-depth technical overview of the in vitro efficacy of the novel nonpeptidic HIV-1 protease inhibitor, GRL-044, against HIV-1 protease.

GRL-044 was designed based on the structure of the FDA-approved protease inhibitor Darunavir.[2] It contains a P2-tetrahydropyrano-tetrahydrofuran (Tp-THF) moiety and has shown potent activity against wild-type and a variety of protease inhibitor-resistant HIV-1 variants.[2]

Quantitative Efficacy Data

The in vitro antiviral activity of GRL-044 was evaluated against wild-type HIV-1 and several drug-resistant strains. The 50% inhibitory concentration (IC50) values are summarized in the table below for comparison with other potent protease inhibitors.

| Compound | HIV-1 Strain | IC50 (nM) |

| GRL-044 | Wild-Type (NL4-3) | 0.0028 - 0.0033 |

| GRL-037 | Wild-Type (NL4-3) | 0.042 |

| Darunavir (DRV) | Wild-Type (NL4-3) | 3.5 |

| Atazanavir (ATV) | Wild-Type (NL4-3) | 3.3 |

| Amprenavir (APV) | Wild-Type (NL4-3) | 70 |

| Lopinavir (LPV) | Wild-Type (NL4-3) | 57 |

| GRL-044 | PI-Resistant Variants | 0.065 - 19 |

| GRL-044 | HIV-2EHO | 0.0004 |

Data sourced from a study on novel nonpeptidic HIV-1 protease inhibitors.[2]

Experimental Protocols

The following sections detail the general methodologies employed to determine the in vitro efficacy of HIV-1 protease inhibitors like GRL-044.

This assay determines the concentration of the inhibitor required to suppress HIV-1 replication in a cell-based model.

-

Cell Lines: Peripheral blood mononuclear cells (PBMCs) or T-cell lines (e.g., MT-4, Jurkat) are commonly used.

-

Virus Strains: Laboratory-adapted HIV-1 strains (e.g., NL4-3) or clinical isolates, including drug-resistant variants, are used for infection.

-

Infection: Target cells are infected with a standardized amount of virus in the presence of serial dilutions of the test compound (e.g., GRL-044).

-

Incubation: The infected cell cultures are incubated for a period of 3 to 7 days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, typically the p24 capsid protein, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value is calculated as the drug concentration at which a 50% reduction in p24 antigen production is observed compared to the untreated virus control.

This biochemical assay directly measures the inhibition of purified recombinant HIV-1 protease.

-

Reagents:

-

Recombinant HIV-1 protease.

-

A synthetic fluorogenic peptide substrate that mimics a natural cleavage site of the protease.[3]

-

Assay buffer.

-

Test inhibitor (e.g., GRL-044) at various concentrations.

-

-

Procedure:

-

The test inhibitor is pre-incubated with the recombinant HIV-1 protease in the assay buffer.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The mixture is incubated at 37°C.

-

Cleavage of the substrate by the protease results in the release of a fluorophore, leading to an increase in fluorescence.

-

The fluorescence intensity is measured over time using a fluorescence microplate reader (e.g., excitation at 330 nm and emission at 450 nm).[3]

-

-

Data Analysis: The rate of substrate cleavage is determined from the linear phase of the reaction. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 or Ki (inhibition constant) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of HIV-1 protease and a typical workflow for screening protease inhibitors.

Caption: Mechanism of HIV-1 Protease Action and Inhibition.

Caption: Experimental Workflow for HIV-1 Protease Inhibitor Screening.

Conclusion

The in vitro data for the novel inhibitor GRL-044 demonstrate exceptional potency against both wild-type and drug-resistant strains of HIV-1, with IC50 values in the picomolar to low nanomolar range.[2] These findings, derived from established enzymatic and cell-based assays, highlight the potential of this compound as a next-generation therapeutic agent. The structured approach to inhibitor screening and characterization, as outlined in this guide, is fundamental to the discovery and development of new and effective antiretroviral drugs that can combat the ongoing challenge of HIV drug resistance.

References

A Technical Guide to Preliminary Cytotoxicity Studies of HIV-1 Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: While specific data on "HIV-1 protease-IN-4" is not available in the public domain, this guide provides a comprehensive overview of the methodologies and data interpretation for preliminary cytotoxicity studies of the broader class of HIV-1 protease inhibitors. This document outlines standard experimental protocols, presents representative data for well-characterized inhibitors, and visualizes key workflows and cellular pathways. The principles and techniques described herein are directly applicable to the evaluation of novel compounds such as this compound.

Data Presentation: Cytotoxicity of Representative HIV-1 Protease Inhibitors

The cytotoxic potential of an antiviral compound is a critical parameter in its preclinical evaluation. The 50% cytotoxic concentration (CC50) is the concentration of a drug that reduces the viability of uninfected cells by 50%.[1] A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of CC50 to the 50% inhibitory concentration (IC50), is a measure of the compound's therapeutic window.[1]

Below is a table summarizing the CC50 values for several well-established HIV-1 protease inhibitors across different cell lines. It is important to note that cytotoxicity can be cell-line dependent.

| HIV-1 Protease Inhibitor | Cell Line | CC50 (µM) | Assay |

| Ritonavir | Human Endothelial Cells | >50 | Cell Proliferation Assay |

| Indinavir | MT-4 | >100 | MTT Assay |

| Saquinavir | MT-4 | >100 | MTT Assay |

| Nelfinavir | MT-4 | 12.5 | MTT Assay |

| Amprenavir | MT-4 | 70 | MTT Assay |

| Lopinavir | MT-4 | 35 | MTT Assay |

| Atazanavir | MT-4 | >100 | MTT Assay |

| Darunavir | MT-4 | >100 | MTT Assay |

Note: The data presented are representative values from various studies and should be used for comparative purposes only. Actual values can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for two common cytotoxicity assays, the MTT and LDH assays, are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[3]

Materials:

-

MTT solution (5 mg/mL in PBS)[3]

-

Solubilization buffer (e.g., SDS-HCl solution)[4]

-

96-well microtiter plates[4]

-

Test compound (HIV-1 protease inhibitor)

-

Cell culture medium[4]

-

Phosphate-buffered saline (PBS)[4]

-

Microplate reader[4]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[4] Incubate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[5]

-

Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with untreated cells (negative control) and a vehicle control.

-

Incubation: Incubate the plate for a period relevant to the intended therapeutic exposure (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[4]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the CC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[6][7][8]

Materials:

-

LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)[6][9]

-

96-well microtiter plates[10]

-

Test compound

-

Cell culture medium

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol (Steps 1-3).

-

Controls: Prepare the following controls in triplicate:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Untreated cells lysed with a lysis buffer provided in the kit.

-

Background control: Culture medium without cells.[10]

-

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes.[9][10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

-

Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[9]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9][10]

-

Stop Reaction: Add 50 µL of the stop solution to each well.[9]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[9][10] A reference wavelength of >600 nm is recommended.[10]

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

-

Plot the percentage of cytotoxicity against the compound concentration to determine the CC50 value.

-

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for cytotoxicity assessment and a conceptual signaling pathway potentially involved in HIV-1 protease inhibitor-induced cytotoxicity.

References

- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. LDH cytotoxicity assay [protocols.io]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Initial Screening of Novel HIV-1 Protease Inhibitors Against Drug-Resistant Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1) presents a significant challenge to effective antiretroviral therapy. The HIV-1 protease, an enzyme critical for viral maturation, remains a key target for inhibitor development. This technical guide provides an in-depth overview of the initial screening process for novel HIV-1 protease inhibitors, with a focus on evaluating their efficacy against drug-resistant viral strains. While this guide is broadly applicable, it will use the novel, potent, nonpeptidic HIV-1 protease inhibitor GRL-044 as a case study to illustrate the screening process and data presentation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to clarify complex workflows and pathways.

Introduction to HIV-1 Protease and Drug Resistance

HIV-1 protease is an aspartic protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins, a step essential for the production of infectious virions.[1][2] Inhibition of this enzyme leads to the release of immature, non-infectious viral particles.[1] Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of the HIV-1 protease, preventing it from cleaving the viral polyproteins.[2]

However, the high mutation rate of HIV-1 can lead to the selection of amino acid substitutions in the protease enzyme, reducing the binding affinity of PIs and conferring drug resistance.[3] These mutations can occur both within the active site and at distal locations, altering the enzyme's conformation and dynamics.[4] The development of novel PIs with high potency against a broad range of resistant strains is therefore a critical area of research.

The Initial Screening Cascade for Novel Protease Inhibitors

The initial evaluation of a novel protease inhibitor involves a series of in vitro assays designed to determine its antiviral potency, cytotoxicity, and spectrum of activity against clinically relevant drug-resistant HIV-1 strains.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening of a novel HIV-1 protease inhibitor.

References

Unveiling the Molecular Blueprint: A Technical Guide to the Structural Basis of HIV-1 Protease Inhibition by Indinavir

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the structural and quantitative basis of HIV-1 protease inhibition by the clinically significant antiretroviral drug, Indinavir. By examining the intricate molecular interactions, thermodynamic properties, and the experimental methodologies used for their determination, this document provides a comprehensive resource for professionals engaged in antiviral drug discovery and development.

Quantitative Analysis of Indinavir Inhibition

The inhibitory potency of Indinavir against HIV-1 protease is quantified by its inhibition constant (Kᵢ), a measure of the inhibitor's binding affinity to the enzyme. Lower Kᵢ values indicate tighter binding and more effective inhibition.

| Inhibitor | Target | Kᵢ (nM) | Assay Conditions | Reference |

| Indinavir | Wild-Type HIV-1 Protease | 0.54 | Not Specified | [1] |

Structural Basis of Inhibition: The HIV-1 Protease-Indinavir Complex

The three-dimensional structure of the HIV-1 protease in complex with Indinavir, determined through X-ray crystallography, provides a detailed view of the binding interactions that underpin its inhibitory activity. The HIV-1 protease is a homodimer, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp125') to the active site.[2][3] Indinavir, a peptidomimetic inhibitor, binds in the active site cleft, mimicking the natural substrate of the protease.[3]

Key interactions between Indinavir and the HIV-1 protease include:

-

Hydrogen Bonding: The hydroxyl group of Indinavir's indanol moiety forms a crucial hydrogen bond with the catalytic aspartate residues (Asp25/Asp25') in the active site.[4] Additionally, a conserved water molecule, often referred to as the "flap water," mediates hydrogen bonds between the inhibitor and the flexible "flap" regions of the protease (residues Ile50 and Ile50').[3][4]

-

Hydrophobic Interactions: The various hydrophobic groups of Indinavir, including its phenyl and pyridine rings, engage in extensive van der Waals interactions with hydrophobic residues lining the active site cavity. These interactions contribute significantly to the overall binding affinity.

The binding of Indinavir induces a conformational change in the protease, causing the flexible flap regions to close down over the inhibitor, effectively trapping it in the active site. This "closed" conformation is characteristic of the inhibitor-bound state of the enzyme.

Experimental Protocols

The determination of the structural and quantitative data presented above relies on established biochemical and biophysical techniques.

Enzyme Kinetics Assay for Kᵢ Determination

Objective: To determine the inhibition constant (Kᵢ) of an inhibitor against HIV-1 protease.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of a substrate and the inhibitor. By analyzing the effect of the inhibitor on the enzyme's kinetic parameters (Kₘ and Vₘₐₓ), the Kᵢ can be calculated.

Typical Protocol:

-

Reagents:

-

Purified recombinant HIV-1 protease.

-

Fluorogenic peptide substrate (e.g., a peptide containing a cleavage site flanked by a fluorescent reporter and a quencher).

-

Assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, 1 mM dithiothreitol).[5]

-

Inhibitor stock solution (dissolved in DMSO).

-

-

Procedure:

-

A series of dilutions of the inhibitor are prepared.

-

The enzyme, substrate, and assay buffer are mixed in a 96-well plate.

-

The reaction is initiated by adding the inhibitor dilutions.

-

The fluorescence is monitored over time using a plate reader at appropriate excitation and emission wavelengths.

-

Initial reaction velocities are calculated from the linear phase of the fluorescence increase.

-

-

Data Analysis:

-

The data are fitted to the Michaelis-Menten equation and appropriate inhibition models (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis to determine the Kᵢ value.

-

X-ray Crystallography for Structural Determination

Objective: To determine the three-dimensional structure of the HIV-1 protease-inhibitor complex.

Principle: A highly ordered crystal of the protein-inhibitor complex is grown and diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound inhibitor can be determined.

Typical Protocol:

-

Protein Expression and Purification: Recombinant HIV-1 protease is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Crystallization:

-

The purified protease is concentrated and mixed with the inhibitor in a stoichiometric excess.

-

Crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Crystals are grown over a period of days to weeks.

-

-

Data Collection:

-

A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source.

-

The diffraction data are collected on a detector.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed to determine the unit cell parameters and space group.

-

The structure is solved using molecular replacement, using a known structure of HIV-1 protease as a search model.

-

The initial model is refined against the experimental data to improve the fit and build the inhibitor into the electron density.

-

The final structure is validated for its geometric quality and deposited in the Protein Data Bank (PDB).

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 4. Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors [mdpi.com]

- 5. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]

Early Pharmacokinetic Profile of a Novel HIV-1 Protease Inhibitor: A Representative Technical Guide

Disclaimer: Publicly available information on a specific molecule designated "HIV-1 protease-IN-4" is not available. This document provides a representative, in-depth technical guide based on the typical early pharmacokinetic profiles of novel HIV-1 protease inhibitors in preclinical development. The data and experimental protocols presented herein are illustrative and intended for researchers, scientists, and drug development professionals.

Introduction

The development of effective antiretroviral therapies has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins essential for producing infectious virions.[1][2] Inhibition of this enzyme remains a cornerstone of highly active antiretroviral therapy (HAART).[3] This guide outlines the early pharmacokinetic (PK) profile of a representative, hypothetical novel HIV-1 protease inhibitor, designated here as "HIV-PI-X," to illustrate the key studies and data interpretation in the preclinical phase of drug development.

In Vitro Pharmacokinetic Profile of HIV-PI-X

The initial assessment of a new chemical entity's (NCE) pharmacokinetic properties begins with a series of in vitro assays to predict its in vivo behavior. These assays evaluate the compound's fundamental physicochemical and metabolic characteristics.

| Parameter | Assay Condition | Result | Implication |

| Aqueous Solubility | pH 7.4, Room Temperature | 150 µM | Moderate solubility, may not be a limiting factor for absorption. |

| LogD | pH 7.4 | 2.8 | Optimal lipophilicity for cell membrane permeability. |

| Caco-2 Permeability | A -> B (Papp) | 15 x 10⁻⁶ cm/s | High permeability, suggesting good potential for oral absorption. |

| B -> A (Papp) | 30 x 10⁻⁶ cm/s | ||

| Efflux Ratio | 2.0 | Low efflux ratio, indicating it is not a significant substrate of P-gp.[4] | |

| Plasma Protein Binding | Human, Rat, Monkey | 98.5%, 97.2%, 98.9% | High plasma protein binding, typical for this class of drugs. |

| Metabolic Stability | Human Liver Microsomes (HLM) | 35 min (t½) | Moderate metabolic stability, suggesting potential for acceptable in vivo half-life. |

| Rat Liver Microsomes (RLM) | 25 min (t½) | Faster metabolism in rats compared to humans. | |

| CYP450 Inhibition | IC₅₀ (3A4, 2D6, 2C9) | > 20 µM | Low potential for drug-drug interactions via major CYP isoforms.[4] |

-

Aqueous Solubility: A saturated solution of HIV-PI-X is prepared in a phosphate-buffered saline (PBS) at pH 7.4. The solution is shaken for 24 hours at room temperature, followed by filtration. The concentration of the compound in the filtrate is determined by LC-MS/MS.

-

LogD: The distribution of HIV-PI-X between n-octanol and PBS at pH 7.4 is measured. The concentrations in both phases are quantified by LC-MS/MS to determine the partition coefficient.

-

Caco-2 Permeability: Caco-2 cells are grown to form a confluent monolayer on a semi-permeable membrane. HIV-PI-X is added to either the apical (A) or basolateral (B) side, and its appearance on the opposite side is measured over time. The apparent permeability (Papp) is calculated.

-

Plasma Protein Binding: HIV-PI-X is incubated with plasma from different species (human, rat, monkey). The fraction of the compound bound to plasma proteins is separated from the unbound fraction by equilibrium dialysis, and the concentrations in each fraction are determined.

-

Metabolic Stability: HIV-PI-X is incubated with liver microsomes (human and rat) in the presence of NADPH. The decrease in the concentration of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life (t½).

-

CYP450 Inhibition: The inhibitory effect of HIV-PI-X on major cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is assessed using fluorescent probe substrates. The concentration of HIV-PI-X that causes 50% inhibition (IC₅₀) of the probe's metabolism is determined.

In Vivo Pharmacokinetic Profile of HIV-PI-X

Following promising in vitro data, in vivo studies are conducted in animal models to understand the compound's behavior in a whole organism. Rodent (rat) and non-rodent (cynomolgus monkey) species are commonly used to assess the pharmacokinetics of HIV protease inhibitors.[5][6]

| Species | Dose & Route | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | t½ (hr) | F (%) |

| Sprague-Dawley Rat | 2 mg/kg IV | 1800 | 0.1 | 2500 | 2.5 | - |

| 10 mg/kg PO | 850 | 1.0 | 4500 | 3.0 | 36 | |

| Cynomolgus Monkey | 2 mg/kg IV | 2200 | 0.1 | 4800 | 4.0 | - |

| 10 mg/kg PO | 1500 | 2.0 | 12000 | 4.5 | 50 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable time point; t½: Elimination half-life; F (%): Oral bioavailability.

-

Animal Models: Male Sprague-Dawley rats (250-300g) and male cynomolgus monkeys (3-5 kg) are used. Animals are fasted overnight before dosing.

-

Dosing: For intravenous (IV) administration, HIV-PI-X is formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a bolus via the tail vein (rats) or cephalic vein (monkeys). For oral (PO) administration, the compound is formulated as a suspension (e.g., in 0.5% methylcellulose) and administered by oral gavage.

-

Blood Sampling: Serial blood samples are collected from the jugular vein (rats, via a cannula) or femoral vein (monkeys) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of HIV-PI-X are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine the key PK parameters (Cmax, Tmax, AUC, t½, and F).

Visualizations

Caption: Workflow for early pharmacokinetic profiling of a novel HIV protease inhibitor.

Caption: Absorption, Distribution, Metabolism, and Excretion (ADME) profile of HIV-PI-X.

Summary and Interpretation

The early pharmacokinetic profile of HIV-PI-X suggests that it is a promising candidate for further development. The compound exhibits good aqueous solubility and high membrane permeability, which translates to moderate to high oral bioavailability in both rats (36%) and monkeys (50%). The high plasma protein binding is a common feature of HIV protease inhibitors and is not necessarily a detriment to efficacy.

The moderate metabolic stability in human liver microsomes is encouraging, suggesting that the compound is likely to have a reasonable half-life in humans, potentially allowing for once or twice-daily dosing. The low potential for CYP450 inhibition reduces the risk of drug-drug interactions, a critical consideration for antiretroviral therapies that are often co-administered with other medications.

The pharmacokinetic parameters observed in monkeys are generally more predictive of human pharmacokinetics than those in rats. The longer half-life and higher oral bioavailability in monkeys are positive indicators. Future studies will focus on identifying the major metabolites, elucidating the primary routes of elimination, and evaluating the pharmacokinetic-pharmacodynamic (PK/PD) relationship to establish a projected efficacious dose in humans.

References

- 1. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pharmacokinetic properties of HIV-1 protease inhibitors: A computational perspective on herbal phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]

- 6. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of HIV-1 Protease Inhibitors for Experimental Use: A Case Study on Darunavir

As requested, here is an in-depth technical guide on the solubility and stability of an HIV-1 protease inhibitor for experimental use.

Disclaimer: Initial searches for a specific HIV-1 protease inhibitor designated "IN-4" did not yield a recognized compound in publicly available scientific literature. It is possible that "IN-4" is an internal or less common identifier. To provide a comprehensive and data-rich technical guide as requested, this document focuses on Darunavir , a well-characterized and clinically significant HIV-1 protease inhibitor, as a representative example. The principles and protocols outlined here are broadly applicable to the study of other small molecule HIV-1 protease inhibitors.

Introduction to HIV-1 Protease and Darunavir

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1][2] It is an aspartyl protease responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins and enzymes.[1][2] This cleavage is essential for the assembly of infectious virions. Inhibition of HIV-1 protease is a key therapeutic strategy in the management of HIV/AIDS.[3][4]

Darunavir (brand name Prezista) is a second-generation non-peptidic HIV-1 protease inhibitor.[3] It was designed to have a high affinity for the active site of the protease, including strains that have developed resistance to other protease inhibitors.[5][6] Its potent antiviral activity and high genetic barrier to resistance make it a cornerstone of highly active antiretroviral therapy (HAART).[3][6]

Solubility of Darunavir

The solubility of a compound is a critical factor for its experimental use, influencing everything from stock solution preparation to bioavailability in cell-based assays and in vivo studies.

Quantitative Solubility Data for Darunavir

| Solvent/Medium | Temperature (°C) | Solubility |

| Water | 25 | 0.15 mg/mL |

| Ethanol | 25 | > 100 mg/mL |

| Methanol | 25 | > 100 mg/mL |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 mg/mL |

| Propylene Glycol | 25 | > 100 mg/mL |

| 0.1 N HCl | 25 | 0.2 mg/mL |

| 0.1 M Phosphate Buffer (pH 7.4) | 25 | 0.1 mg/mL |

Note: Data is compiled from various sources and may vary slightly depending on the specific experimental conditions.

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.

Materials:

-

Darunavir powder

-

Distilled or deionized water (or buffer of choice)

-

Scintillation vials or glass test tubes with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable column and detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of Darunavir powder to a scintillation vial containing a known volume of the aqueous medium (e.g., 5 mL of water). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Visual inspection for the presence of undissolved solid should be made periodically.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for partial sedimentation of the excess solid. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved Darunavir.

-

Calculation: Calculate the solubility of Darunavir in the aqueous medium, expressed in mg/mL or µg/mL.

Stability of Darunavir

Understanding the stability of an inhibitor under various conditions is crucial for ensuring the reliability and reproducibility of experimental results.

Quantitative Stability Data for Darunavir

| Condition | Storage Temperature (°C) | Stability Profile |

| Solid (Powder) | 2-8 | Stable for at least 2 years |

| Solution in DMSO | -20 | Stable for several months |

| Solution in Ethanol | -20 | Stable for several months |

| Aqueous Solution (pH 7.4) | 37 | Gradual degradation observed over 24 hours |

| Acidic Conditions (pH 1.2) | 37 | Relatively stable |

| Basic Conditions (pH 9.0) | 37 | Increased degradation compared to neutral pH |

| Exposure to Light | Room Temperature | Potential for photodegradation; should be stored in the dark |

Note: Stability can be influenced by factors such as the presence of other excipients, buffer components, and exposure to oxygen.

Experimental Protocol for Assessing Chemical Stability (HPLC-Based Assay)

This protocol describes a general method for evaluating the chemical stability of Darunavir in solution under different stress conditions.

Materials:

-

Darunavir stock solution of known concentration

-

Buffers of different pH values (e.g., pH 1.2, 7.4, 9.0)

-

Hydrogen peroxide solution (for oxidative stress)

-

Temperature-controlled incubator

-

Photostability chamber or light source

-

HPLC system with a stability-indicating method (a method that can separate the parent drug from its degradation products)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare solutions of Darunavir in different buffers and stress agents (e.g., 1 M HCl, 1 M NaOH, 3% H₂O₂). Also, prepare a control solution in a neutral, non-degrading solvent.

-

Stress Conditions:

-

Thermal Stress: Incubate the solutions at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) for a defined period.

-

Acid/Base Hydrolysis: Incubate the solutions in acidic and basic media at a set temperature.

-

Oxidative Stress: Incubate the solution with hydrogen peroxide at room temperature.

-

Photostability: Expose the solution to a controlled light source (e.g., UV and visible light) in a photostability chamber. Protect control samples from light.

-

-

Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stressed solution.

-

Sample Quenching (if necessary): For acid and base hydrolysis samples, neutralize the solution to stop the degradation reaction before analysis.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

-

Data Analysis: Quantify the amount of Darunavir remaining at each time point. Calculate the percentage of degradation. Identify and quantify any major degradation products if possible.

Visualization of Pathways and Workflows

HIV-1 Protease Signaling Pathway and Inhibition by Darunavir

Caption: HIV-1 Lifecycle and Protease Inhibition by Darunavir.

Experimental Workflow for Solubility Determination

Caption: Shake-Flask Solubility Determination Workflow.

Logical Relationship for Stability Testing

Caption: Logical Flow of Stress Stability Testing.

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current and Novel Inhibitors of HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]

Methodological & Application

Application Note: Fluorometric HIV-1 Protease Assay for Inhibitor Screening

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an aspartic protease essential for the viral life cycle.[1][2][3] It cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a process critical for the production of infectious virions.[1][3][4] Consequently, HIV-1 protease is a primary target for antiretroviral drug development. This application note provides a detailed protocol for a sensitive, continuous fluorometric assay designed for screening and characterizing inhibitors of recombinant HIV-1 protease, such as the experimental compound IN-4. The assay is based on the principle of Förster Resonance Energy Transfer (FRET).[1][5][6][7]

Assay Principle

The assay utilizes a synthetic peptide substrate that contains a sequence specifically recognized and cleaved by HIV-1 protease.[1] This peptide is dual-labeled with a fluorophore (donor) on one end and a quencher (acceptor) on the other.[4] In the intact peptide, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence emission through FRET.[4] Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.[5][8] The rate of this fluorescence increase is directly proportional to the protease activity. Potential inhibitors will reduce or prevent substrate cleavage, resulting in a lower fluorescence signal.[2]

Experimental Protocol

This protocol is optimized for a 96-well plate format, suitable for high-throughput screening.

Required Materials

-

Reagents:

-

Recombinant HIV-1 Protease (e.g., AnaSpec, Cat. AS-72028)

-

FRET Peptide Substrate (e.g., HiLyte Fluor™488/QXL™520 FRET peptide, AnaSpec)[4][9]

-

Test Inhibitor (IN-4)

-

HIV-1 Protease Assay Buffer (see recipe below)

-

HIV-1 Protease Dilution Buffer (see recipe below)

-

Dimethyl Sulfoxide (DMSO), molecular biology grade

-

-

Equipment:

-

Fluorescence microplate reader with temperature control, capable of excitation at ~490 nm and emission at ~520 nm.

-

Black, flat-bottom 96-well assay plates[10]

-

Standard laboratory equipment (pipettes, tubes, etc.)

-

Buffer and Reagent Preparation

-

HIV-1 Protease Assay Buffer (1X):

-

100 mM Sodium Acetate, pH 4.7

-

1 M Sodium Chloride (NaCl)

-

1 mM EDTA

-

1 mM Dithiothreitol (DTT) - Add fresh before use

-

1 mg/mL Bovine Serum Albumin (BSA)

-

Store at 4°C. The final pH should be 4.7.[11]

-

-

HIV-1 Protease Dilution Buffer:

-

Ready-to-use commercial buffers are recommended to ensure enzyme stability.[12] If preparing in-house, a buffer similar to the assay buffer but with added glycerol (e.g., 10-20%) for stabilization is common.

-

-

Recombinant HIV-1 Protease:

-

FRET Substrate:

-

Prepare a stock solution (e.g., 1-2 mM) in DMSO. Aliquot and store at -20°C, protected from light.[11]

-

-

Test Inhibitor (IN-4) and Controls:

-

Prepare a 10 mM stock solution of IN-4 in 100% DMSO.

-

Prepare a stock solution of Pepstatin A (e.g., 1 mM) in DMSO.[10]

-

Create a serial dilution series of the inhibitor (e.g., 10-point, 3-fold dilutions) in 100% DMSO.

-

Assay Procedure

-

Prepare Working Solutions:

-

Enzyme Working Solution: On the day of the experiment, thaw an aliquot of HIV-1 Protease. Dilute it with cold 1X Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final assay concentration of 10 nM). Keep on ice.

-

Substrate Working Solution: Dilute the FRET substrate stock solution in 1X Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 4 µM for a final assay concentration of 2 µM).[9] Protect from light.

-

-

Set Up the Assay Plate:

-

Add 2 µL of the serially diluted test inhibitor (IN-4) or control compounds to the appropriate wells of the 96-well plate.

-

For control wells, add:

-

100% Activity Control (No Inhibitor): 2 µL of 100% DMSO.

-

Inhibitor Control (IC): 2 µL of the positive control inhibitor (Pepstatin A).

-

No Enzyme Control (Background): 2 µL of 100% DMSO.

-

-

-

Enzyme-Inhibitor Pre-incubation:

-

Add 98 µL of the 2X Enzyme Working Solution to all wells except the "No Enzyme Control" wells.

-

To the "No Enzyme Control" wells, add 98 µL of 1X Assay Buffer.

-

Mix gently by tapping the plate.

-

Incubate the plate at room temperature for 15 minutes, protected from light.[10]

-

-

Initiate the Enzymatic Reaction:

-

Add 100 µL of the 2X Substrate Working Solution to all wells to start the reaction. The total volume in each well should now be 200 µL.

-

-

Kinetic Measurement:

-

Immediately place the plate into the fluorescence microplate reader pre-set to 37°C.[12]

-

Measure the fluorescence intensity (Excitation: 490 nm, Emission: 520 nm) every 60 seconds for 30-60 minutes.

-

Data Presentation and Analysis

Calculation of Reaction Velocity

For each well, plot the Relative Fluorescence Units (RFU) against time (in minutes). The initial reaction velocity (V) is the slope of the linear portion of this curve (ΔRFU/min).

Calculation of Percent Inhibition

Use the calculated velocities to determine the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = [1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)] * 100

Where:

-

V_inhibitor is the velocity in the presence of the test inhibitor.

-

V_no_inhibitor is the velocity of the 100% activity control (DMSO).

-

V_no_enzyme is the velocity of the no-enzyme background control.

IC50 Determination

The IC50 value is the concentration of an inhibitor at which 50% of the enzyme activity is inhibited.[13]

-

Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism).[13]

-

The IC50 value is determined from the curve fit.

Example Data Tables

Table 1: Raw Kinetic Data (RFU/min) and Percent Inhibition for IN-4

| [IN-4] (nM) | log[IN-4] | Velocity (ΔRFU/min) | % Inhibition |

|---|---|---|---|

| 0 (No Inhibitor) | N/A | 250.5 | 0.0% |

| 1 | 0 | 225.1 | 10.1% |

| 3 | 0.477 | 198.2 | 20.9% |

| 10 | 1 | 155.8 | 37.8% |

| 30 | 1.477 | 128.0 | 48.9% |

| 100 | 2 | 85.3 | 65.9% |

| 300 | 2.477 | 55.6 | 77.8% |

| 1000 | 3 | 30.1 | 88.0% |

| 3000 | 3.477 | 15.2 | 93.9% |

| 10000 | 4 | 10.8 | 95.7% |

| No Enzyme | N/A | 10.0 | N/A |

Table 2: Summary of IC50 Values for Control and Test Inhibitors

| Compound | IC50 (nM) | Hill Slope | R² |

|---|---|---|---|

| Pepstatin A | 25.4 | 1.1 | 0.998 |

| IN-4 | 31.2 | 0.9 | 0.995 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the HIV-1 Protease FRET-based inhibitor assay.

Principle of FRET-Based Assay Diagram

Caption: Principle of the FRET assay for detecting HIV-1 protease activity.

References

- 1. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 2. HIV-1 Protease Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 3. mybiosource.com [mybiosource.com]

- 4. eurogentec.com [eurogentec.com]

- 5. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | FRET-Based Detection and Quantification of HIV-1 Virion Maturation [frontiersin.org]

- 7. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIV Protease FRET Substrate I - 1 mg [anaspec.com]

- 9. researchgate.net [researchgate.net]

- 10. abcam.com [abcam.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. abcam.cn [abcam.cn]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for a Cell-Based Antiviral Assay for HIV-1 Protease

Note on the Target Inhibitor "IN-4": Initial searches for a specific HIV-1 protease inhibitor designated "IN-4" did not yield conclusive scientific literature confirming its activity against HIV-1 protease. A commercially available compound, "HIV-IN-4 (Compound 12)," was identified; however, the associated scientific publication clarifies that this compound and its analogs are inhibitors of HIV-1 reverse transcriptase, not the protease. Given this discrepancy, these application notes and protocols have been developed using Saquinavir , a well-characterized and FDA-approved HIV-1 protease inhibitor, as a representative example to ensure scientific accuracy and practical utility for researchers.

Introduction